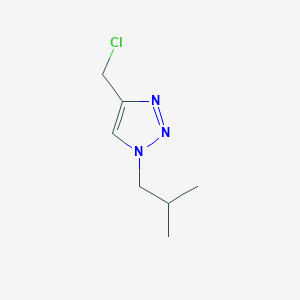
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methylpropyl)-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding triazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of triazole derivatives with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to 4-methyl-1-(2-methylpropyl)-1H-1,2,3-triazole.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical agents, including antifungal and anticancer drugs.
Industry: Utilized in the production of agrochemicals and as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole involves its interaction with biological targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with metal ions or other cofactors, modulating their activity and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methylpropyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
4-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
4-(Bromomethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole: Contains a bromomethyl group, which may exhibit different reactivity compared to the chloromethyl group.
Uniqueness
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and 2-methylpropyl groups, which confer specific chemical reactivity and biological activity. The chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H12ClN3 |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C7H12ClN3/c1-6(2)4-11-5-7(3-8)9-10-11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
UHYSMHDCKLOELU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(N=N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


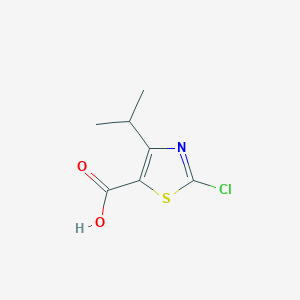

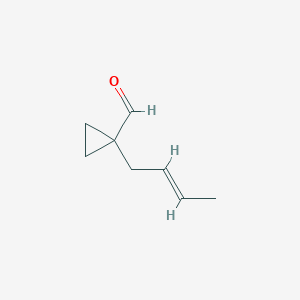
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
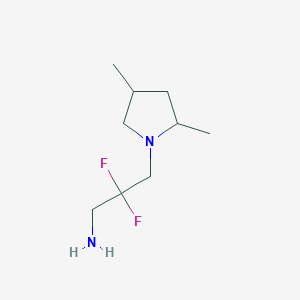
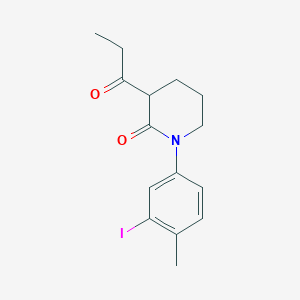

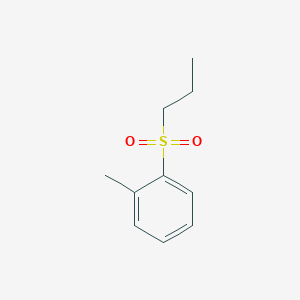
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
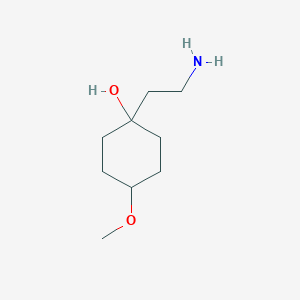


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)
